molecular formula CBiF3O3S+2 B8117083 bismuth;trifluoromethanesulfonate

bismuth;trifluoromethanesulfonate

Cat. No.: B8117083
M. Wt: 358.05 g/mol
InChI Key: HIYUMYXSGIKHHE-UHFFFAOYSA-M
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Description

Historical Development of Bismuth-Based Catalysts

The use of bismuth in catalysis dates back to early investigations into redox-active bismuth complexes. While bismuth was historically perceived as a "sleeping giant" in main-group chemistry, recent advancements have unlocked its potential. Key milestones include:

  • Early redox studies : Bismuth’s redox cycling between Bi(I)/Bi(III) and Bi(III)/Bi(V) states was first explored in the 1990s, though catalytic applications remained limited.
  • Glycosidation breakthroughs : In 2021, Bi(OTf)₃ was identified as a highly efficient activator for glycosyl halides, enabling rapid glycosidation with minimal catalyst loading.
  • Electrocatalytic applications : Recent work on bismuth oxyhalides revealed their potential in CO₂ reduction, driven by halide-guided structural reconstructions.

Unique Physicochemical Properties of Bi(OTf)₃

Bi(OTf)₃ exhibits properties that make it ideal for catalytic applications:

Property Value/Description
Molecular Formula 3CF₃O₃S·Bi
Molecular Weight 656.18 g/mol
Melting Point 300°C
Solubility Acetonitrile, dioxane, DMF, DMSO
Hydrolytic Sensitivity Reversible hydrate formation
Lewis Acidity (AN) AN(SePMe₃) = 46 (for Bi(OTf)₃)

Bi(OTf)₃’s triflate ligands enhance its Lewis acidity while providing stability in polar aprotic solvents. Its hygroscopic nature necessitates storage under inert atmospheres, a trade-off for its reactivity.

Advantages Over Conventional Lewis Acid Catalysts

Bi(OTf)₃ outperforms traditional Lewis acids in several key areas:

  • Catalytic Efficiency :

    • In glycosidation, Bi(OTf)₃ achieves high yields (>90%) with only 35% catalyst loading, avoiding additives or acid scavengers.
    • For Knoevenagel condensation, it operates under solvent-free conditions, reducing waste and energy costs.
  • Selectivity and Stability :

    • Unlike lanthanide triflates, Bi(OTf)₃ avoids ligand dissociation during catalysis, maintaining consistent activity.
    • In CO₂ reduction, Bi(OTf)₃-derived catalysts exhibit >90% selectivity for formic acid under controlled halide environments.
  • Cost and Sustainability :

    • Bismuth is more abundant and less expensive than rare-earth metals, making Bi(OTf)₃ economically viable.

Properties

IUPAC Name

bismuth;trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O3S.Bi/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+3/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYUMYXSGIKHHE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].[Bi+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CBiF3O3S+2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The balanced equation for the reaction is:

Bi2O3+6TfOH2Bi(OTf)3+3H2O\text{Bi}2\text{O}3 + 6\text{TfOH} \rightarrow 2\text{Bi(OTf)}3 + 3\text{H}2\text{O}

This process avoids hazardous solvents and operates under mild conditions (40–75°C), with reaction times as short as 2–4 hours.

Optimal Reaction Conditions

Key parameters for maximizing yield and efficiency include:

ParameterOptimal RangePreferred Value
Bi₂O₃ concentration40–80 g/L50–70 g/L
TfOH concentration70–150 g/L100–130 g/L
Temperature40–75°C60–70°C
Reaction time2–6 hours2–4 hours
TfOH/Bi₂O₃ molar ratio6:1–6.5:16:1–6.1:1

Under these conditions, yields exceed 97%, with no byproducts other than water.

Step-by-Step Synthesis Procedure

The following example illustrates the protocol outlined in the patent:

Materials and Setup

  • Bismuth trioxide (Bi₂O₃): 2.293 g (4.921 mmol)

  • Trifluoromethanesulfonic acid (TfOH): 4.452 g (29.666 mmol)

  • Solvent: Ethanol/water mixture (75:25 v/v)

  • Equipment: Round-bottom flask, stirrer, lyophilizer

Reaction Steps

  • Suspension Formation: Bi₂O₃ is suspended in 35 mL of ethanol/water.

  • Acid Addition: TfOH is added dropwise under stirring.

  • Heating and Stirring: The mixture is heated to 65°C and stirred for 3 hours until a milky white solution forms.

  • Solvent Removal: The solvent is evaporated under reduced pressure.

  • Purification: The residue is dissolved in 30 mL of water and lyophilized to yield 6.727 g of Bi(OTf)₃·nH₂O.

Characterization

The product is validated via:

  • Nuclear Magnetic Resonance (NMR): Confirms absence of impurities.

  • Infrared (IR) Spectroscopy: Matches reference spectra for Bi(OTf)₃.

Comparative Analysis of Methods

AspectTraditional MethodsAqueous/Alcohol Method
Reactants BiCl₃, TfOH, or Tf₂OBi₂O₃, TfOH
Solvent Organic solventsWater/ethanol mixture
Reaction Time 6–24 hours2–4 hours
Yield 70–85%≥97%
Byproducts Halide saltsNone (only H₂O)
Environmental Impact High (toxic solvents)Low (aqueous/or green media)

Advantages of the Aqueous/Alcohol Method

Environmental and Economic Benefits

  • Reduced Toxicity: Water/ethanol mixtures replace hazardous organic solvents.

  • Cost Efficiency: Avoids expensive Tf₂O and minimizes TfOH usage.

  • Recyclability: The catalyst can be recovered post-reaction due to its water stability.

Industrial Scalability

The method’s simplicity and high yield make it suitable for large-scale production. For instance, Friedel-Crafts reactions requiring Bi(OTf)₃ as a catalyst benefit from this cost-effective synthesis .

Chemical Reactions Analysis

bismuth;trifluoromethanesulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

1.1 Glycosylation Reactions

Bi(OTf)₃ has been identified as an effective catalyst for the activation of glycosyl halides, facilitating the glycosidation of differentially protected sugars such as glucosyl, galactosyl, and mannosyl halides. This method allows for the synthesis of glycosides with high yields and minimal side products. The reactions typically proceed rapidly, often completing within one hour using only 35 mol% of the catalyst .

Substrate Reaction Time Catalyst Loading Yield
Glucosyl bromide1 hour35 mol%High
Galactosyl chloride1 hour35 mol%High
Mannosyl halides1 hour35 mol%High

1.2 Friedel-Crafts Acylation

Bismuth triflate has also been utilized in Friedel-Crafts acylation reactions. It serves as a catalyst for the acylation of various substituted benzenes, demonstrating enhanced reactivity in the presence of electron-donating groups on the aromatic ring . This application is particularly useful for synthesizing complex aromatic compounds.

Nazarov Reaction

The Nazarov reaction, which involves the cyclization of aryl vinyl ketones to form indanones, has been effectively catalyzed by Bi(OTf)₃. This reaction can be performed without any additives and is tolerant to air and moisture, making it an attractive option for synthetic chemists .

Substrate Type Reaction Conditions Yield
Aryl vinyl ketonesAcetonitrile at 60 °CGood to excellent
IndanonesVaries with substratePromising against cancer cell lines

Biological Applications

Preliminary studies have indicated that indanones synthesized using Bi(OTf)₃ exhibit promising biological activity against certain human cancer cell lines. This highlights the potential for Bi(OTf)₃ not only as a synthetic catalyst but also as a component in drug development .

Additional Synthetic Applications

Bi(OTf)₃ has been reported to facilitate various other reactions:

  • Oxidation Reactions : It can catalyze the oxidation of epoxides to cyclic carbonates using molecular oxygen .
  • Cleavage Reactions : Bismuth triflate has shown effectiveness in cleaving tert-butoxy derivatives of thiophenes and furans, outperforming traditional Lewis acids like ZnCl₂ .
  • Nitration Reactions : It has been used for the nitration of nitropyrazoles and aromatic hydrocarbons with high yields .

Mechanism of Action

The mechanism of action of bismuth;trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects and potential therapeutic applications.

Comparison with Similar Compounds

Catalytic Efficiency and Solvent Versatility

Bi(OTf)₃ demonstrates superior solvent adaptability compared to other metal triflates. Bismuth triflate also outperforms iron(III) triflate (Fe(OTf)₃) in microwave-assisted benzoylation, enabling rapid reactions under mild conditions .

Table 1: Catalytic Performance in Friedel-Crafts Reactions

Catalyst Optimal Solvent Yield (%) Reaction Time Reference
Bi(OTf)₃ Dichloromethane 85–92 30 min
Al(OTf)₃ Acetonitrile 70–78 2 h
Fe(OTf)₃ Nitromethane 65–75 4 h

Toxicity and Environmental Impact

Bismuth compounds are notably less toxic than their lead (Pb) or tin (Sn) counterparts, which are chemically similar but pose significant health risks . Bi(OTf)₃ is non-corrosive and can replace hazardous catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃) in allylation reactions, requiring only 2 mol% loading .

Table 2: Toxicity and Handling Requirements

Compound Toxicity Profile Handling Precautions Environmental Impact
Bi(OTf)₃ Low (H315, H319, H335) Standard PPE Eco-friendly
AlCl₃ Corrosive (H314) Glovebox required High waste disposal
Pb(OAc)₄ Highly toxic (H300) Strict containment Persistent pollutant

Reaction Conditions and Versatility

Bi(OTf)₃ operates effectively under solvent-free conditions and in ionic liquids, reducing waste generation . For example, it catalyzes the allylation of dioxolanes without solvents, whereas traditional methods require stoichiometric amounts of corrosive reagents . In contrast, bismuth(III) chloride (BiCl₃) is moisture-sensitive and less effective in polar aprotic solvents .

Key Research Findings

  • Friedel-Crafts Reactions : Bi(OTf)₃ achieves 92% yield in microwave-assisted benzoylation, surpassing Fe(OTf)₃ (75%) .
  • Epoxyolefin Cyclizations : Exhibits 90% efficiency in dichloromethane, whereas BiCl₃ requires THF and prolonged heating .
  • Dechlorination : Bismuth electrodes with Bi(OTf)₃ derivatives selectively dechlorinate α-halocarbonyl pollutants at -1.8 V, outperforming glassy carbon .

Q & A

Q. What are the typical synthetic protocols for preparing bismuth trifluoromethanesulfonate (Bi(OTf)₃), and how does its stability affect experimental design?

Bi(OTf)₃ is commonly synthesized by reacting triphenylbismuth with trifluoromethanesulfonic acid (TfOH) under anhydrous conditions . Stability considerations include hygroscopicity, requiring storage in inert atmospheres, and its compatibility with polar aprotic solvents (e.g., THF, DCM). Experimental design should prioritize moisture-free environments to prevent hydrolysis, which can deactivate the catalyst .

Q. How is Bi(OTf)₃ employed as a Lewis acid catalyst in one-pot multicomponent reactions, and what are optimal reaction conditions?

Bi(OTf)₃ catalyzes N-arylation and tandem cyclization in benzimidazole synthesis, achieving yields up to 83% under reflux in methanol for 6 hours . Key parameters include:

  • Catalyst loading : 5–10 mol% (exceeding 10% may not improve yields).
  • Solvent selection : Methanol or THF for polar substrates.
  • Temperature : Reflux (60–80°C) balances reactivity and side-product suppression .

Q. What analytical techniques are critical for verifying Bi(OTf)₃’s role in glycosylation reactions?

Glycosyl bromide activation by Bi(OTf)₃ is monitored via:

  • NMR spectroscopy : Tracking triflate ion (CF₃SO₃⁻) displacement.
  • GC/MS : Identifying intermediates in HMO synthesis (e.g., lacto-N-tetraose).
  • Column chromatography : Purifying products to confirm regioselectivity .

Advanced Research Questions

Q. How do mechanistic studies explain Bi(OTf)₃’s superiority over traditional catalysts in sulfonylation reactions?

Bi(OTf)₃ activates sulfonyl groups via triflate transfer, forming RSO₂OTf intermediates that react with arenes. Comparative studies show Bi(OTf)₃ outperforms BiCl₃/TfOH systems due to its higher Lewis acidity and reduced byproduct formation (e.g., HCl). Kinetic studies using in-situ FTIR reveal faster activation rates (2–3×) compared to lanthanide triflates .

Q. What strategies resolve contradictions in reported yields for Bi(OTf)₃-catalyzed polymerizations?

Discrepancies in ε-caprolactone ROP yields (70–95%) arise from:

  • Moisture contamination : Even trace H₂O hydrolyzes triflate, reducing activity.
  • Monomer purity : ε-CL must be distilled over CaH₂.
  • Temperature gradients : Isothermal conditions (50–60°C) improve reproducibility . Mitigation involves strict anhydrous protocols and real-time reaction monitoring via gel permeation chromatography (GPC) .

Q. How does Bi(OTf)₃’s catalytic activity compare to other bismuth salts (e.g., BiCl₃, BiBr₃) in halogenation reactions?

Bi(OTf)₃/BiCl₃ hybrid systems (e.g., BiCl₃/TfOH) achieve comparable yields (>90%) in alcohol halogenation but require stoichiometric acid. Bi(OTf)₃ alone operates at lower catalyst loadings (2–5 mol%) due to its triflate-mediated activation, avoiding corrosive byproducts (HCl/HBr) .

Q. What methodologies assess the environmental impact of Bi(OTf)₃ in large-scale applications?

Ecotoxicity studies are limited, but preliminary data suggest:

  • Soil mobility : High solubility in water increases leaching potential.
  • Biodegradation : Slow degradation in aerobic conditions (half-life >60 days). Mitigation strategies include immobilization on silica supports to reduce dispersion and post-reaction recovery via precipitation (pH >10) .

Methodological Guidance

Q. How to optimize solvent selection for Bi(OTf)₃-mediated reactions when conflicting polarity requirements exist?

  • Polar substrates (e.g., amines) : Use methanol or ethanol for solubility, but limit reaction time to <8 hours to avoid esterification side reactions.
  • Nonpolar arenes : Employ dichloromethane with 1–2% TfOH as a co-solvent to enhance catalyst-substrate interaction .

Q. What computational tools predict Bi(OTf)₃’s coordination geometry in complex reaction systems?

Density functional theory (DFT) simulations (e.g., Gaussian 16) model Bi(OTf)₃’s octahedral coordination with substrates, explaining its selectivity in asymmetric syntheses. Key parameters include B3LYP/6-311+G(d,p) for ligand interactions .

Q. How to validate Bi(OTf)₃’s role in antitumor compound synthesis when biological activity data are inconsistent?

  • Control experiments : Compare cytotoxicity of Bi(OTf)₃-synthesized benzimidazoles vs. analogs made with other catalysts.
  • ICP-MS : Quantify residual bismuth in final products to rule out toxicity from unremoved catalyst .

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